molecular formula C8H12O4 B174500 2,2'-(Cyclobutane-1,1-diyl)diacetic acid CAS No. 1075-98-5

2,2'-(Cyclobutane-1,1-diyl)diacetic acid

Cat. No.: B174500
CAS No.: 1075-98-5
M. Wt: 172.18 g/mol
InChI Key: AONQUGXTXFELHL-UHFFFAOYSA-N
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Description

2,2’-(Cyclobutane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C8H12O4 It is characterized by a cyclobutane ring substituted with two acetic acid groups at the 1,1-positions

Scientific Research Applications

2,2’-(Cyclobutane-1,1-diyl)diacetic acid has several applications in scientific research:

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2,2’-(Cyclobutane-1,1-diyl)diacetic acid are not well defined. Given the compound’s structure, it may potentially interact with pathways involving carboxylic acid metabolites. This is purely speculative and requires further investigation .

Pharmacokinetics

As a result, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclobutane-1,1-diyl)diacetic acid typically involves the photodimerization of trans-cinnamic acid. This process captures and photodimerizes a metastable crystalline solid of trans-cinnamic acid to form the desired cyclobutane derivative . The reaction conditions often include exposure to ultraviolet light to facilitate the photodimerization process.

Industrial Production Methods: While specific industrial production methods for 2,2’-(Cyclobutane-1,1-diyl)diacetic acid are not extensively documented, the scalable synthesis approach mentioned above provides a foundation for potential industrial applications. The use of photodimerization in a controlled environment can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Cyclobutane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The acetic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Comparison with Similar Compounds

Uniqueness: 2,2’-(Cyclobutane-1,1-diyl)diacetic acid is unique due to its cyclobutane ring, which provides a distinct rigidity and spatial arrangement. This structural feature can influence its reactivity and interactions, making it valuable for specific applications in chemistry and materials science.

Properties

IUPAC Name

2-[1-(carboxymethyl)cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)4-8(2-1-3-8)5-7(11)12/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONQUGXTXFELHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595716
Record name 2,2'-(Cyclobutane-1,1-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-98-5
Record name 2,2'-(Cyclobutane-1,1-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(carboxymethyl)cyclobutyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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